

Physical and chemical characteristics of 15-Bromopentadecanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *15-Bromopentadecanoic acid*

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An In-depth Technical Guide to 15-Bromopentadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Bromopentadecanoic acid is a synthetic, brominated long-chain fatty acid that serves as a valuable tool in biomedical research and synthetic chemistry. Its structure, featuring a fifteen-carbon backbone, a terminal carboxylic acid, and a bromine atom at the ω -15 position, allows it to be utilized as a metabolic probe to investigate fatty acid uptake, transport, and oxidation.[\[1\]](#) The bromine atom provides a unique handle for detection and modification, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and its applications in scientific research.

Physicochemical Characteristics

15-Bromopentadecanoic acid is a white to off-white solid at room temperature.[\[2\]](#) Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |
|-------------------|--|---|
| CAS Number | 56523-59-2 | [3] [4] [5] |
| Molecular Formula | C ₁₅ H ₂₉ BrO ₂ | [3] [5] |
| Molecular Weight | 321.29 g/mol | [3] [5] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 66-69 °C | [2] [5] |
| Boiling Point | 409.4 °C at 760 mmHg | [5] |
| Density | 1.131 g/cm ³ | [5] |
| pKa (Predicted) | 4.78 ± 0.10 | [2] [5] |

Table 2: Solubility and Spectral Data

| Property | Description |
|---------------------|--|
| Solubility | While specific solubility data for 15-bromopentadecanoic acid is not readily available, its parent compound, pentadecanoic acid, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). ^[6] It is expected that 15-bromopentadecanoic acid exhibits similar solubility characteristics. |
| ¹ H NMR | Expected chemical shifts (CDCl ₃ , ppm): δ 10-12 (broad s, 1H, -COOH), 3.40 (t, 2H, -CH ₂ Br), 2.35 (t, 2H, -CH ₂ COOH), 1.85 (quintet, 2H, -CH ₂ CH ₂ Br), 1.63 (quintet, 2H, -CH ₂ CH ₂ COOH), 1.25 (broad s, 20H, -(CH ₂) ₁₀ -). ^{[7][8][9][10]} |
| ¹³ C NMR | Expected chemical shifts (CDCl ₃ , ppm): δ 179-181 (-COOH), 34 (-CH ₂ COOH), 33-34 (-CH ₂ Br), 24-32 (alkyl chain carbons). ^{[11][12][13][14][15]} |
| IR Spectroscopy | Characteristic absorption bands (cm ⁻¹): 2500-3300 (broad, O-H stretch of carboxylic acid), 2850-3000 (C-H stretch), 1710 (strong, C=O stretch of carboxylic acid), 1210-1320 (C-O stretch), 640-660 (C-Br stretch). ^{[16][17][18][19][20]} |

Chemical Reactivity and Stability

15-Bromopentadecanoic acid exhibits reactivity typical of both a carboxylic acid and a terminal alkyl bromide. The carboxylic acid group can undergo esterification, conversion to an acyl chloride, or reduction. The terminal bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, or elimination reactions.

Stability: The compound is stable under normal laboratory conditions but should be stored in a dry environment.^[2] It is incompatible with strong bases, oxidizing agents, and reducing agents.

Experimental Protocols

Synthesis of 15-Bromopentadecanoic Acid

A common method for the synthesis of **15-bromopentadecanoic acid** is from its corresponding hydroxyl precursor, 15-hydroxypentadecanoic acid.[2][21]

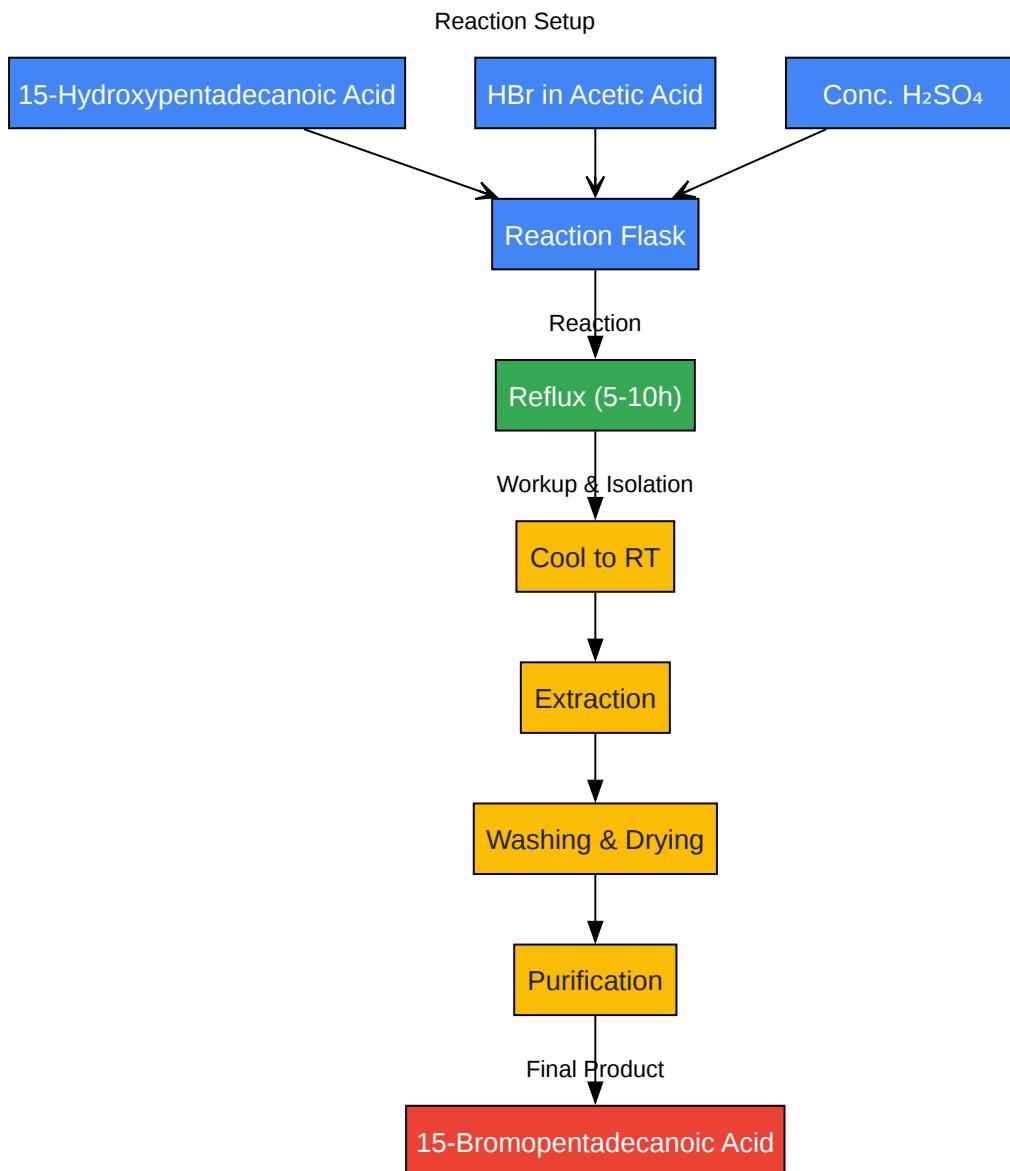
Materials:

- 15-Hydroxypentadecanoic acid
- 48% Hydrobromic acid in acetic acid
- Concentrated sulfuric acid
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stir bar

Procedure:

- Place 15-hydroxypentadecanoic acid into a round-bottom flask equipped with a stir bar.
- Add a 5-fold molar excess of 48% hydrobromic acid in acetic acid to the flask.
- While stirring, slowly add concentrated sulfuric acid to the mixture at room temperature. The amount of sulfuric acid should be approximately 1.5 times the mass of the starting hydroxypentadecanoic acid.
- Attach a reflux condenser and heat the reaction mixture to reflux for approximately 5-10 hours.[21]
- After reflux, allow the mixture to cool to room temperature.
- The product, **15-bromopentadecanoic acid**, can be isolated by extraction with an organic solvent followed by washing and drying.

Synthesis Workflow for 15-Bromopentadecanoic Acid

[Click to download full resolution via product page](#)Synthesis and isolation workflow for **15-bromopentadecanoic acid**.

Purification

The crude product can be purified by recrystallization.

Solvent Selection: A suitable solvent system for recrystallization would be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of a polar and a non-polar solvent, such as ethanol/water or acetone/hexane, can be effective.

General Recrystallization Protocol:

- Dissolve the crude **15-bromopentadecanoic acid** in a minimal amount of the hot solvent or solvent mixture.
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature to promote the formation of crystals.
- Further cool the solution in an ice bath to maximize crystal yield.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Analytical Methods

The purity and identity of **15-bromopentadecanoic acid** are typically confirmed using chromatographic and spectroscopic techniques.

Gas Chromatography (GC): For GC analysis, the carboxylic acid is usually derivatized to its more volatile methyl ester (FAME - Fatty Acid Methyl Ester).[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Derivatization (Transesterification): The acid is reacted with methanol in the presence of an acid or base catalyst.
- Analysis: The resulting FAME is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. A flame

ionization detector (FID) or mass spectrometer (MS) can be used for detection and quantification.[22][23]

High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze the underderivatized acid.

- **Mobile Phase:** A typical mobile phase would be a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid.
- **Stationary Phase:** A C18 reversed-phase column is commonly used.
- **Detection:** UV detection at a low wavelength (around 210 nm) or mass spectrometry can be employed.

Applications in Research

Metabolic Tracer

15-Bromopentadecanoic acid can be used as a tracer to study fatty acid metabolism.[1] Cells can take up this fatty acid and incorporate it into their lipid pools. The bromine atom allows for its detection and tracking using techniques like mass spectrometry or X-ray fluorescence, providing insights into fatty acid uptake, transport, and oxidation pathways.[1]

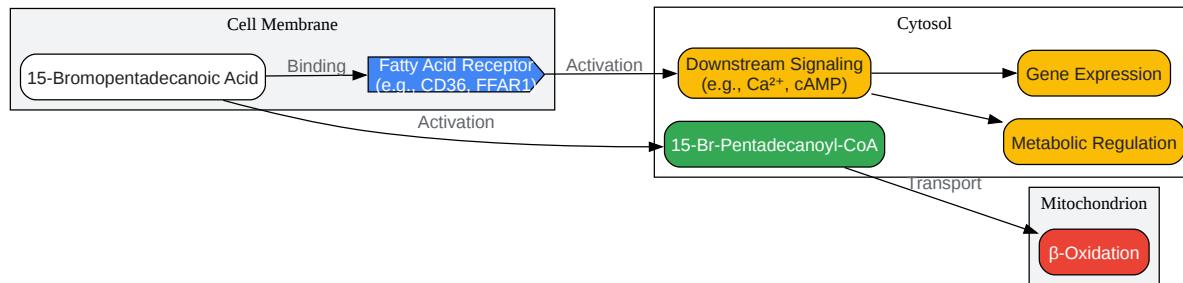
Synthetic Building Block

The terminal bromine atom serves as a reactive site for nucleophilic substitution, making **15-bromopentadecanoic acid** a useful precursor for the synthesis of various long-chain functionalized molecules, such as surfactants and other specialty materials.[5]

Potential Biological Signaling

While specific signaling pathways for **15-bromopentadecanoic acid** are not well-defined, as a long-chain fatty acid, it has the potential to interact with pathways that are known to be regulated by fatty acids. Long-chain fatty acids can act as signaling molecules by binding to membrane receptors such as CD36 and G protein-coupled receptors (GPCRs) like FFAR1 and FFAR4.[25][26] These interactions can initiate downstream signaling cascades that influence nutrient metabolism, inflammation, and other cellular processes.[25][26][27] Once inside the

cell, it can be activated to its acyl-CoA derivative and enter metabolic pathways like β -oxidation for energy production.[28][29]



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Potential metabolic and signaling pathways for **15-bromopentadecanoic acid**.

Safety and Handling

Hazard Identification: **15-Bromopentadecanoic acid** may cause skin, eye, and respiratory system irritation.[5] **Handling:** Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.[30] **Storage:** Store in a tightly sealed container in a dry, cool, and well-ventilated place.[30]

This technical guide provides a foundational understanding of **15-bromopentadecanoic acid** for professionals in research and development. The detailed information on its properties, synthesis, and potential applications should facilitate its effective use in scientific investigation.

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- To cite this document: BenchChem. [Physical and chemical characteristics of 15-Bromopentadecanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179503#physical-and-chemical-characteristics-of-15-bromopentadecanoic-acid]

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